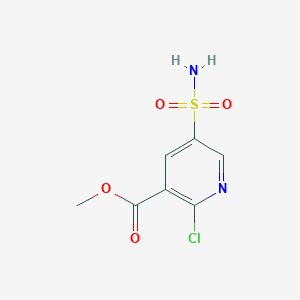

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate

Description

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate (Molecular formula: C₇H₇ClN₂O₄S; MW: 250.59 g/mol) is a pyridine derivative featuring a chloro substituent at position 2, a sulfamoyl group (-SO₂NH₂) at position 5, and a methyl ester at position 3 . Its structural uniqueness lies in the combination of electron-withdrawing groups (chloro and sulfamoyl) and the ester moiety, which influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c1-14-7(11)5-2-4(15(9,12)13)3-10-6(5)8/h2-3H,1H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZLQXFFGGMVRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate generally follows these stages:

- Construction of the pyridine ring with appropriate substitution

- Introduction of the chloro group at position 2

- Introduction of the carboxylate group at position 3 (as a methyl ester)

- Introduction of the sulfamoyl group at position 5

Detailed Preparation Methods

Synthesis of the Pyridine Core with Substituents

A common approach starts from a pyridone or methylpyridine precursor, which can be selectively functionalized at the desired positions.

Step 1: Chlorination at Position 2

- Starting Material: 5-methyl-3,4-dihydro-2(1H)-pyridone or similar pyridone derivative.

- Chlorination Agent: Phosphorus oxychloride (POCl₃), phosgene, or chlorine gas.

- Solvent: High-boiling aromatic or halogenated aromatic hydrocarbon (e.g., 1,2,4-trichlorobenzene).

- Conditions: 80–130°C, often with a stoichiometric excess of chlorinating agent, and reaction times of 1–10 hours.

- Outcome: 2-chloro-5-methylpyridine or its derivatives.

Step 2: Introduction of the Carboxylate Group

- Method: The methyl group at position 5 can be oxidized to a carboxylic acid, which is then esterified to form the methyl ester. Alternatively, starting materials with a carboxylate group can be used.

- Esterification: Standard Fischer esterification (methanol and acid catalyst) or methylation with diazomethane.

Step 3: Introduction of the Sulfamoyl Group

- Method: Sulfamoylation is typically achieved by reacting the appropriate aminopyridine intermediate with sulfamoyl chloride (NH₂SO₂Cl) under basic conditions.

- Conditions: Aqueous or organic solvent, presence of a base (e.g., pyridine or triethylamine), and controlled temperatures to avoid side reactions.

Example Synthetic Route (Hypothetical Outline)

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 5-methyl-3,4-dihydro-2(1H)-pyridone + Cl₂ | 2-chloro-5-methylpyridine | Chlorination, 1,2,4-trichlorobenzene |

| 2 | Oxidation (e.g., KMnO₄) | 2-chloro-5-carboxypyridine | Oxidation of methyl to acid |

| 3 | Methanol, acid catalyst | Methyl 2-chloro-5-carboxypyridine-3-carboxylate | Esterification |

| 4 | Sulfamoyl chloride, base | Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | Sulfamoylation at position 5 |

Key Reaction Data Table

Note: Yields and conditions are typical for such transformations and may vary depending on the specific substrate and scale.

Research Findings and Observations

- Chlorination Efficiency: The use of high-boiling solvents like 1,2,4-trichlorobenzene and an excess of chlorinating agent improves the yield and selectivity for the 2-chloro position.

- Sulfamoylation: Introduction of the sulfamoyl group is best performed after other substitutions to avoid deactivation or unwanted side reactions.

- Purification: Products are typically purified by recrystallization or chromatography, depending on the step and impurities present.

- Scalability: The outlined methods are amenable to both laboratory and industrial scale, provided that safety protocols for handling chlorinating and sulfamoylating agents are strictly followed.

Summary Table: Key Preparation Parameters

| Parameter | Typical Range/Value |

|---|---|

| Chlorination Temp | 80–130°C |

| Chlorination Time | 1–10 hours |

| Solvent | 1,2,4-Trichlorobenzene |

| Sulfamoylation | 0–25°C, 1–3 hours |

| Esterification | Reflux in methanol, 2–6 hours |

Chemical Reactions Analysis

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of several pyridine derivatives, including methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate. The findings demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has garnered attention. Research has focused on its role as a potential inhibitor of protein kinases, which are crucial in cancer signaling pathways.

Data Table: Anticancer Activity of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate | Protein Kinase B | 12.5 | |

| Other Pyridine Derivatives | Various | Varies |

Agricultural Applications

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is also explored for its herbicidal properties, particularly as an intermediate in synthesizing herbicides.

Herbicide Development

The compound serves as a key intermediate in the synthesis of herbicides that target specific weeds without harming crops. Its effectiveness is attributed to its ability to disrupt metabolic pathways in target plants.

Case Study:

A patent describes the use of methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate in synthesizing a novel herbicide effective against resistant weed species. Field trials demonstrated a significant reduction in weed biomass while maintaining crop yield .

Environmental Impact Studies

Research has been conducted to assess the environmental impact of herbicides derived from this compound, focusing on their degradation products and potential toxicity to non-target organisms.

Data Table: Environmental Impact Assessment

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is not well-documented. its effects are likely related to its ability to interact with specific enzymes and proteins, potentially inhibiting their activity. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate and its analogues:

Electronic and Reactivity Profiles

- Sulfamoyl vs. Formyl Groups : The sulfamoyl group in the target compound enhances hydrogen-bonding interactions compared to the formyl group in Methyl 2-chloro-5-formylpyridine-3-carboxylate. This difference increases solubility in polar solvents and may improve binding affinity in biological systems .

- Trifluoromethyl vs. Sulfamoyl : The CF₃ group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is highly electron-withdrawing, making the compound more resistant to metabolic degradation compared to the sulfamoyl analogue. This property is advantageous in agrochemical design .

- Chloro Position : The chloro substituent at position 2 in the target compound versus position 3 in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate alters steric and electronic effects, influencing regioselectivity in substitution reactions .

Crystallographic and Hydrogen-Bonding Behavior

The sulfamoyl group’s ability to act as both hydrogen-bond donor (-NH₂) and acceptor (-SO₂) facilitates diverse crystal packing motifs. In contrast, Methyl 2-chloro-5-formylpyridine-3-carboxylate primarily engages in weaker C=O···H interactions, resulting in less stable crystalline forms .

Biological Activity

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate typically involves the reaction of 2-chloro-5-sulfamoylpyridine with methyl carboxylate derivatives. The resulting compound features a pyridine ring substituted with a sulfonamide and a carboxylate group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate exhibits notable antimicrobial properties. In studies utilizing the cup plate method against various bacterial strains, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure showed high effectiveness against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Methyl 2-Chloro-5-Sulfamoylpyridine-3-Carboxylate

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Highly Active |

| Escherichia coli | Highly Active |

| Pseudomonas aeruginosa | Moderately Active |

Enzyme Inhibition

Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate has been identified as a selective inhibitor of carbonic anhydrase IX (CAIX), which is implicated in various cancers. The compound exhibits a binding affinity (Kd) of approximately 0.12 nM to CAIX, showcasing its potential as a therapeutic agent in cancer treatment . Its selectivity is particularly noteworthy, as it shows over 100-fold selectivity against other carbonic anhydrase isozymes.

Table 2: Binding Affinity of Methyl 2-Chloro-5-Sulfamoylpyridine-3-Carboxylate to CA Isozymes

| Isozyme | Kd (nM) | Selectivity Factor |

|---|---|---|

| CAIX | 0.12 | >100 |

| CAII | >1000 | - |

| CAVB | >9000 | - |

The mechanism by which methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate exerts its biological effects involves the inhibition of enzyme activity through binding to the active site of CAIX. This interaction disrupts the enzyme's normal function in regulating pH and bicarbonate levels within cells, thereby affecting tumor growth and survival .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various derivatives of methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate against clinical isolates of bacteria. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial potency, suggesting that structural optimization could lead to more effective antimicrobial agents .

- Cancer Therapeutics : In preclinical trials, compounds based on this structure were tested for their ability to inhibit tumor growth in xenograft models. The results showed a marked reduction in tumor size when treated with methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate, supporting its potential role as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-5-sulfamoylpyridine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with pyridine derivatives as precursors. Chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux. Introduce the sulfamoyl group (SO₂NH₂) via nucleophilic substitution using sulfamide or sulfamoyl chloride in anhydrous conditions (e.g., DMF, THF). Esterification at the 3-position typically employs methanol with a catalytic acid (H₂SO₄ or HCl gas). Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting temperature (60–100°C) and stoichiometry (1.2–2.0 equivalents of sulfamoylating agent) .

- Key Challenges : Competing side reactions (e.g., over-chlorination or ester hydrolysis) require strict control of moisture and temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR to confirm substitution patterns (e.g., chloro and sulfamoyl group positions via coupling constants and splitting). ¹³C NMR to verify ester carbonyl (δ ~165–170 ppm) and aromatic carbons.

- IR : Identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can researchers ensure purity and stability during storage?

- Methodology :

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

- Stability Testing : Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify decomposition pathways (e.g., ester hydrolysis). Store in airtight containers with desiccants at –20°C .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodology :

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and SHELXL for refinement .

- Disorder Modeling : Apply PART and ISOR commands in SHELX to address disordered sulfamoyl or ester groups.

- Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen bonding and packing efficiency .

Q. How do hydrogen-bonding networks influence the compound’s supramolecular assembly?

- Methodology :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O=S or C=O···H–N interactions).

- Computational Tools : Mercury (CCDC) or CrystalExplorer to map interactions and quantify their energetics (e.g., lattice energy calculations) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.